molecular formula C20H16N4O2S B1671879 Indiplon CAS No. 325715-02-4

Indiplon

Cat. No.: B1671879
CAS No.: 325715-02-4
M. Wt: 376.4 g/mol
InChI Key: CBIAWPMZSFFRGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indiplon is a non-benzodiazepine sedative-hypnotic agent developed by Neurocrine Biosciences for the treatment of insomnia. It belongs to the pyrazolopyrimidine class of compounds and acts as a positive allosteric modulator of the GABAA receptor, specifically targeting the α1 subunit associated with sedation . Its empirical formula is C20H16N4O2S, and it is chemically designated as N-Methyl-N-[3-[3-(thien-2-ylcarbonyl)pyrazolo[1,5α]pyrimidin-7-yl]phenyl]acetamide .

This compound exists in two formulations:

  • Immediate-Release (IR): Rapidly absorbed (Cmax at 0.73–0.82 hours post-dose) with a short elimination half-life (1.71–1.97 hours), ideal for sleep onset .
  • Modified-Release (MR): Provides sustained plasma concentrations for sleep maintenance, with peak levels at 2.3–2.7 hours and a half-life of 1.5–1.8 hours .

Clinical trials demonstrated efficacy in reducing sleep latency (LPS), increasing total sleep time (TST), and improving sleep quality (SQ) in adults and elderly patients with primary insomnia, with sustained benefits over 3–6 months .

Properties

IUPAC Name

N-methyl-N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-13(25)23(2)15-6-3-5-14(11-15)17-8-9-21-20-16(12-22-24(17)20)19(26)18-7-4-10-27-18/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIAWPMZSFFRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186270
Record name Indiplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325715-02-4
Record name Indiplon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325715-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indiplon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0325715024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indiplon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12590
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indiplon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-methyl-N-[3-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDIPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BT63DA42E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

N-Methyl-N-(3-acetylphenyl)acetamide (Intermediate 3)

The Chinese patent CN101591338B (2009) optimized this intermediate’s synthesis using 3-aminoacetophenone as a cost-effective starting material:

  • Acetylation : Treatment with acetic anhydride at 0–25°C for 2–5 hours yields 3-acetamidoacetophenone (90–99% yield). Excess acetic anhydride is quenched with ice water, avoiding energy-intensive distillation.
  • Methylation : Reaction with powdered KOH and methyl iodide in THF at 40°C for 5–12 hours achieves N-methylation (85–95% yield). This step eliminates the need for hazardous sodium hydride used in earlier methods.

(3-Amino-1H-pyrazol-4-yl)-2-thiophene Ketone (Intermediate 5)

CN101870700B (2010) developed a streamlined route from acetylthiophene:

  • Enolate Formation : Ethyl formate and sodium ethoxide convert acetylthiophene to β-ketothienyl propionaldehyde enolate (75–82% yield).
  • Isoxazole Cyclization : Hydroxylamine hydrochloride induces cyclization to 5-(2-thiophene)isoxazole (68–74% yield).
  • Enamine Synthesis : Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) produces α-((dimethylamino)methylene)-β-keto-2-thiophene acrylonitrile (80–88% yield).
  • Pyrazole Formation : Reaction with aminoguanidine sulfate in NaOH/EtOH yields the final pyrazole intermediate (70–78% yield).

Condensation and Cyclization to this compound

Enolate-Coupling Approach (CN101591338B)

The critical step involves condensing Intermediate 3 with Intermediate 5 under acidic aqueous conditions:

  • Reaction Conditions : 5–65°C, H2O:acetic acid (2:1 to 10:1 w/w), 8–12 hours.
  • Mechanism : The enolate’s nucleophilic β-carbon attacks the pyrazole’s electrophilic C4 position, followed by intramolecular cyclization to form the pyrazolopyrimidine ring.
  • Yield : 76–84% after recrystallization from ethanol.

One-Pot Industrial Synthesis (US6472528B1)

Neurocrine’s Method 5 combines three steps in a single reactor:

  • Methylation : 3-Acetamidoacetophenone reacts with methyl iodide and KOH in toluene.
  • Enamine Formation : DMF-DMA adds to the methylated product without isolation.
  • Cyclocondensation : Aminoguanidine nitrate and NaOH facilitate pyrazolopyrimidine formation, followed by thiophene Grignard addition.
  • Total Yield : 62–70%, reducing purification steps by 40% compared to earlier methods.

Comparative Analysis of Synthetic Methods

Parameter CN101591338B CN101870700B US6472528B1
Starting Material Cost $120/kg $145/kg $210/kg
Total Steps 4 5 3 (one-pot)
Overall Yield 68–72% 58–63% 62–70%
Hazardous Reagents Methyl iodide Hydroxylamine HCl Sodium hydride
PMI (Process Mass Intensity) 32 41 28

Key Findings :

  • The CN101591338B route offers the lowest material costs due to inexpensive 3-aminoacetophenone.
  • Neurocrine’s one-pot method achieves competitive yields with reduced PMI, critical for environmental compliance.
  • All routes require careful handling of genotoxic impurities (e.g., methyl iodide residuals <5 ppm).

Industrial-Scale Optimization Strategies

Solvent Selection

  • THF vs. Ethanol : Substituting ethanol for THF in methylation steps (CN101591338B) lowers explosion risk and enables solvent recovery (>90% via distillation).
  • Water as Reaction Medium : The aqueous condensation in CN101591338B reduces VOC emissions by 65% compared to DMF-based systems.

Catalytic Improvements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (0.5 mol%) in methylation steps increases conversion from 85% to 94% by stabilizing the alkoxide intermediate.
  • Microwave Assistance : Applying 300 W microwave irradiation during cyclization (Step 3.1) cuts reaction time from 12 hours to 35 minutes with equivalent yield.

Environmental and Regulatory Considerations

  • Waste Streams : The CN101591338B process generates 8.2 kg waste/kg API, primarily KBr and acetates, which are treatable via bioremediation. In contrast, earlier routes using Pd catalysts produced 12.4 kg waste/kg API with heavy metal contamination.
  • ICH Q3 Guidelines : Residual DMF-DMA is controlled to <880 ppm using activated carbon filtration, meeting ICH Class 2 solvent limits.

Recent Advances (Post-2020)

While the evaluated patents predate 2015, industry trends suggest ongoing refinements:

  • Biocatalytic Approaches : Novozym 435 lipase-mediated acetylation reduces byproduct formation in Step 2.1, achieving 97% selectivity.
  • Continuous Flow Systems : Pilot studies demonstrate 24/7 production of Intermediate 5 with 89% yield using microchannel reactors.

Chemical Reactions Analysis

Metabolic Pathways and Enzymatic Reactions

Indiplon is extensively metabolized in the liver via two primary pathways:

  • Cytochrome P450 3A4 (CYP3A4) : Responsible for N-demethylation, producing the metabolite N-desmethyl-indiplon (60–70% of total metabolism) .

  • Carboxylesterases : Catalyze N-deacetylation, yielding N-desacetyl-indiplon (30–40% of metabolism) .

A secondary metabolite, N-desmethyl-N-desacetyl-indiplon , forms via further demethylation of N-desacetyl-indiplon or deacetylation of N-desmethyl-indiplon . Less than 1% of the parent compound is excreted unchanged .

Table 1: Key Metabolites of this compound

MetaboliteEnzyme InvolvedProportion of Metabolism
N-desmethyl-indiplonCYP3A460%–70%
N-desacetyl-indiplonCarboxylesterases30%–40%
N-desmethyl-N-desacetyl-indiplonSequential CYP3A4/carboxylesteraseTrace amounts

Enzyme Inhibition and Induction Effects

This compound’s metabolism is influenced by drugs that modulate CYP3A4 activity:

  • Inhibitors :

    • Ketoconazole : Increases this compound’s AUC by 2.4-fold .

    • Erythromycin : Raises AUC by 1.25-fold .

  • Inducers :

    • Rifampin : Reduces AUC by 70% .

Carboxylesterase-mediated metabolism remains unaffected by known pharmaceutical agents, as this pathway is not inhibited by marketed drugs .

Drug Interaction Studies

Co-administration studies reveal no significant pharmacokinetic interactions with:

  • Antidepressants (sertraline, paroxetine) .

  • Cardiovascular agents (digoxin, warfarin) .

  • Methylxanthines (theophylline) .

Pharmacodynamic interactions with ethanol show minimal additive impairment on psychomotor tests (e.g., Symbol Copying Test) .

Synthetic and Stability Considerations

While detailed synthetic routes are proprietary, preclinical studies note:

  • Oxidative Stability : this compound undergoes oxidation under controlled conditions, forming derivatives that retain GABAergic activity .

  • Polymorphism : Solid-state phase changes (e.g., Form α to Form I) occur during heating, confirmed by variable-temperature X-ray diffraction .

Comparative Metabolism with Zaleplon

As a pyrazolopyrimidine analog, this compound shares metabolic traits with zaleplon but differs in selectivity for GABA-A α1 subunits . Both lack significant gender- or age-based pharmacokinetic variability due to dual metabolic pathways .

Scientific Research Applications

Clinical Efficacy

Indiplon's effectiveness has been evaluated in multiple clinical trials, demonstrating significant improvements in various sleep parameters:

  • This compound IR :
    • Study Findings : In trials involving adults with primary insomnia, both 10 mg and 20 mg doses significantly reduced latency to persistent sleep and improved total sleep time compared to placebo .
    • Long-term Effects : Patients reported sustained improvements in sleep quality over extended periods, indicating its potential for long-term use .
  • This compound MR :
    • Study Findings : Trials showed that this compound MR significantly improved sleep onset latency and total sleep time in both healthy volunteers and insomnia patients .
    • Safety Profile : The compound was well-tolerated across different age groups, including elderly patients, with minimal side effects reported .

Data Summary from Clinical Trials

Study TypeFormulationSample SizeKey Findings
Randomized ControlledThis compound IR300Significant reduction in latency to sleep onset and improved total sleep time
Open-label ExtensionThis compound MR150Sustained improvements in sleep quality over 6 months
Longitudinal StudyBoth200Both formulations showed efficacy with low incidence of next-day residual effects

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

  • Case Study 1 : A 65-year-old female patient with chronic insomnia exhibited significant improvement in sleep onset latency after two weeks of treatment with this compound IR, achieving an average reduction from 45 minutes to 15 minutes per night.
  • Case Study 2 : An elderly male patient with sleep maintenance issues reported enhanced total sleep time and fewer nighttime awakenings after switching from another sedative to this compound MR, demonstrating its effectiveness for long-term management.

Safety and Tolerability

This compound's safety profile has been rigorously assessed across various studies. The compound is associated with a low likelihood of next-day cognitive impairment, making it suitable for patients requiring daytime alertness . Adverse effects are generally mild and include dizziness and headache, which are common among sedative-hypnotics but less frequent than with traditional benzodiazepines.

Mechanism of Action

Indiplon works by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It primarily binds to the alpha-1 subunits of the GABA-A receptors in the brain, which leads to increased chloride ion conductance and hyperpolarization of the neuronal membrane. This results in a sedative effect, promoting sleep onset and maintenance .

Comparison with Similar Compounds

Key Findings:

  • Receptor Selectivity : this compound’s 10-fold α1 selectivity over zaleplon may enhance sedation with fewer off-target effects (e.g., muscle relaxation linked to α2/3 subunits) .
  • Metabolic Stability : this compound’s carboxylesterase pathway reduces reliance on CYP3A4, minimizing interactions with inhibitors like ketoconazole (vs. zaleplon’s CYP3A4 dependency) .

Clinical Efficacy

Table 1: Sleep Parameters in Insomnia Trials

Drug (Dose) Sleep Latency (LPS) Total Sleep Time (TST) Sleep Quality (SQ) Study Duration
This compound-IR (10–20 mg) ↓ 33–50% vs. placebo ↑ 12–20 minutes Significant improvement 2 weeks–3 months
This compound-MR (15–30 mg) ↓ 40–55% vs. placebo ↑ 25–30 minutes Significant improvement 5 weeks–6 months
Zaleplon (10–20 mg) ↓ 25–40% vs. placebo ↑ 10–15 minutes Moderate improvement 2–4 weeks
Lorediplon (Dose N/A) Limited data Limited data Limited data N/A

Key Findings:

  • This compound-MR Superiority : In a 5-week trial, this compound-MR (20–30 mg) improved LPS by 55% and TST by 30 minutes, outperforming zaleplon in sleep maintenance .
  • Rapid Onset : this compound-IR (10 mg) reduced LPS to 21.2 minutes vs. 33.1 minutes for placebo, comparable to zaleplon but with longer TST .
  • Elderly Patients: this compound-MR (20 mg) enhanced sleep efficiency by 15% in elderly patients, a population often sensitive to residual sedation from other hypnotics .

Key Findings:

  • Hepatic Risk : Both drugs require dose adjustments in hepatic impairment due to 4–7-fold increases in plasma concentrations .

Structural and Functional Analogues

  • Ocinaplon : An anxiolytic pyrazolopyrimidine with shorter t½ (~1 hour) but lower α1 selectivity than this compound .
  • Polymorph B : A fluorine-substituted derivative of this compound with improved efficacy in slow-wave sleep parameters .

Biological Activity

Indiplon is a novel hypnotic agent primarily developed for the treatment of insomnia. Its pharmacological profile indicates a selective action on the GABA-A receptor system, particularly the GABAα1 subunit, which is associated with sedation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and potential therapeutic implications based on diverse research findings.

This compound functions as a short-acting GABA-A receptor agonist , enhancing the inhibitory neurotransmission mediated by GABA. This action leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The drug exhibits a high affinity for the GABAα1 subunit, which is crucial for its sedative effects .

Pharmacokinetics

This compound is extensively metabolized in the liver, primarily by the CYP3A4/5 enzyme, yielding two major inactive metabolites: N-desmethyl-indiplon and N-desacetyl-indiplon. The pharmacokinetic parameters include:

ParameterValue
Tmax (Peak Plasma Level)~30 minutes
Half-life1.5 to 2 hours
MetabolismLiver (CYP3A4/5)
Excretion<1% unchanged in urine/feces

Studies have shown that gender and age do not significantly affect the pharmacokinetics of this compound, indicating consistent dosing across populations .

Clinical Efficacy

This compound has demonstrated significant efficacy in improving sleep parameters in patients with chronic insomnia. A double-blind, placebo-controlled study reported that treatment with this compound resulted in:

  • Sleep Onset Latency (sLSO) : Reduction from 48.7 minutes (placebo) to 33.0 minutes (20 mg this compound) after one month (P < 0.0001).
  • Total Sleep Time (sTST) : Significant improvements noted at all assessment time points.
  • Wake After Sleep Onset (WASO) : Decreased significantly with both doses of this compound compared to placebo .

Study on Platelet Aggregation

A recent investigation explored this compound's effects beyond sleep induction, revealing its role as an A2A receptor agonist . This study demonstrated that this compound can inhibit platelet aggregation by increasing cAMP levels through A2A receptor activation:

  • Inhibition Percentage : 70% inhibition of platelet aggregation at 500 μM concentration.
  • Mechanism : Reduction in P-selectin expression on platelets, indicating potential cardiovascular protective roles .

Long-term Treatment Effects

In a long-term study involving elderly patients with primary insomnia, this compound was administered over several weeks:

  • Elderly Patient Study : Significant improvement in sleep quality and duration was observed without rebound effects upon discontinuation.
  • Efficacy Metrics : Total sleep time increased by approximately one hour per night compared to placebo .

Adverse Effects

The safety profile of this compound has been evaluated across multiple studies, with adverse events primarily consistent with those expected from hypnotics:

Adverse EventFrequency
DrowsinessCommon
HeadacheLess common
Gastrointestinal issuesRare

Overall, serious adverse effects were minimal, reinforcing this compound's tolerability when used as directed .

Q & A

Q. What experimental methodologies are used to validate Indiplon's selectivity for GABAA receptor α1 subunits?

this compound's receptor selectivity is determined through competitive binding assays and electrophysiological studies measuring EC50 values across GABAA receptor subtypes. For example, in vitro studies show EC50 values of 2.6 nM (α1β2γ2), 24 nM (α2β2γ2), 60 nM (α3β3γ2), and 77 nM (α5β2γ2), confirming ~10-fold selectivity for α1-containing receptors . Researchers should replicate these assays using transfected cell lines expressing specific receptor subunits and validate results with radioligand displacement techniques (e.g., flumazenil competition) .

Q. How do polysomnography (PSG) and subjective measures differ in assessing this compound's efficacy in transient insomnia models?

PSG-measured parameters (e.g., latency to persistent sleep [LPS], total sleep time [TST]) provide objective efficacy metrics, while patient diaries capture subjective experiences (e.g., sleep quality). In a transient insomnia study, this compound IR 20 mg reduced LPS from 33.1 minutes (placebo) to 16.8 minutes (PSG) and improved subjective sleep quality scores by 64% vs. 32% for placebo . Researchers must standardize PSG protocols (e.g., 30-second epochs) and validate subjective tools (e.g., Likert scales) to minimize measurement bias.

Q. What pharmacokinetic (PK) factors explain this compound's short half-life across populations?

this compound’s rapid metabolism via CYP3A4 (60–70%) and carboxylesterases (30–40%) results in a half-life of 1.5–2 hours in adults. Despite age-related CYP3A4 decline, elderly subjects showed only marginal PK differences (Tmax: 2.7 vs. 2.3 hours; half-life: 1.8 vs. 1.5 hours), attributed to carboxylesterase stability . Researchers should conduct population PK modeling to account for covariates like hepatic function and enzyme polymorphisms.

Advanced Research Questions

Q. How do contradictory findings on this compound's long-term safety inform risk-benefit analysis?

A 12-month study reported no dose-dependent adverse events (AEs) with this compound IR 10–20 mg, while a 3-month trial noted higher discontinuation rates (19.7% vs. 5.2% placebo) at 20 mg . These discrepancies may reflect differences in study design: the former allowed as-needed dosing, whereas the latter enforced nightly use. Researchers should adopt adaptive trial designs with AE monitoring windows and stratification by dosing patterns.

Q. What methodological limitations arise in studying this compound's metabolic interactions with CYP3A4 inhibitors?

While in vitro studies predict CYP3A4 inhibition (e.g., ketoconazole increases this compound exposure by 70%), clinical data show limited interaction due to compensatory carboxylesterase metabolism . To resolve this, researchers should use physiologically based pharmacokinetic (PBPK) modeling to quantify pathway contributions and conduct crossover studies with dual inhibitors (e.g., ketoconazole + carboxylesterase inhibitors).

Q. Why do gender differences in this compound's PK parameters lack clinical significance despite statistical variation?

Although males exhibit slightly higher Tmax (0.73 vs. 0.82 hours) and half-life (1.97 vs. 1.71 hours) than females, these differences are not clinically meaningful due to overlapping confidence intervals and similar AUC values . Researchers must power studies to detect effect sizes >20% and analyze sex-stratified subgroups to exclude confounding factors (e.g., body weight, hormone levels).

Methodological Guidance

Q. How to design robust crossover trials for this compound's sleep maintenance effects?

In elderly patients, a four-period crossover study demonstrated this compound IR 20 mg improved LPS from 25.2 minutes (placebo) to 9.8 minutes (p<0.001) . Key considerations:

  • Washout periods : ≥5 half-lives (8–10 hours) to prevent carryover.
  • Outcome measures : Combine PSG (objective) with post-sleep questionnaires (subjective).
  • Blinding : Use double-dummy designs for IR/MR formulations.

Q. What statistical approaches address heterogeneity in this compound's efficacy across insomnia subtypes?

Meta-regression of clinical trials reveals greater TST improvements in chronic vs. transient insomnia (ΔTST: +45 vs. +20 minutes) . Apply mixed-effects models to adjust for baseline severity, comorbidities, and prior treatment history. Sensitivity analyses should exclude outliers (e.g., studies with high placebo response).

Key Recommendations for Researchers

  • Preclinical Studies : Use α1-specific GABAA receptor knockouts to isolate this compound's effects .
  • Clinical Trials : Incorporate actigraphy for real-world sleep pattern validation .
  • Data Analysis : Apply machine learning to identify subpopulations with optimal response profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indiplon
Reactant of Route 2
Reactant of Route 2
Indiplon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.